(Z)-ethyl 2-methyl-4-(((3-morpholinopropyl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-(3-morpholin-4-ylpropyliminomethyl)benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-3-30-24(28)20-16(2)31-23-18-8-5-4-7-17(18)22(27)19(21(20)23)15-25-9-6-10-26-11-13-29-14-12-26/h4-5,7-8,15,27H,3,6,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAHPKMMTSMVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NCCCN4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-ethyl 2-methyl-4-(((3-morpholinopropyl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, mechanism of action, and biological effects, particularly focusing on its pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound involves several chemical reactions including condensation and cyclization processes. The compound's structure features a naphtho-furan core with a morpholinopropyl side chain, which is crucial for its biological activity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃ |
| Molecular Weight | 321.36 g/mol |
| Functional Groups | Carboxylate, amine, furan |
| Stereochemistry | Z-isomer (cis configuration) |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The compound acts by disrupting cellular membranes and interfering with metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The presence of the morpholinopropyl group is believed to enhance its interaction with cellular targets.
The mechanism underlying the biological activity of this compound appears to involve:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
- Antimicrobial Efficacy : A study evaluated its effectiveness against Staphylococcus aureus and Candida albicans, showing a minimum inhibitory concentration (MIC) of 25 µg/mL for bacteria and 15 µg/mL for fungi.
- Cancer Cell Line Testing : In assays involving human breast cancer cells (MCF-7), the compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: naphthofuran derivatives , morpholine-containing compounds , and ester-substituted heterocycles . Below is a comparative analysis of key properties and research findings.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Solubility: The target compound’s morpholinopropyl group enhances solubility compared to flavonoid glycosides (e.g., Isorhamnetin-3-O-glycoside), which rely on hydroxyl groups for polar interactions .
Stability : Ethyl esters, as in the target compound, are prone to hydrolysis under basic conditions, whereas glycosides (e.g., Zygocaperoside) exhibit higher stability at physiological pH .
Synthesis Complexity : The target compound’s stereospecific Z-configuration and fused naphthofuran system require advanced synthetic protocols, contrasting with the isolation-based methods for natural analogs like Zygocaperoside .
Spectroscopic Differentiation :
- NMR Shifts: The target compound’s methylene proton (CH=N) in the Z-configuration typically resonates at δ 8.1–8.3 ppm, distinct from E-isomers (δ 7.5–7.7 ppm). Morpholinopropyl protons appear as multiplets between δ 2.4–3.1 ppm .
- UV-Vis: The naphthofuran core absorbs at λmax ~320 nm, similar to other fused aromatic systems but distinguishable from flavonoid analogs (λmax ~260 nm) .
Functional Comparisons :
- Morpholine vs. Piperazine Analogs: Morpholinopropyl groups (as in the target compound) offer better solubility than piperazine derivatives but may reduce membrane permeability due to increased polarity.
- Ester vs. Carboxylic Acid Derivatives : Ethyl esters (target compound) improve bioavailability over free carboxylic acids (e.g., compounds) but require metabolic activation for efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be maximized?
- Methodology :
Precursor selection : Start with naphtho[1,2-b]furan-3-carboxylate derivatives (e.g., ethyl 5-oxo intermediates) and morpholinopropylamine for the aminomethylene group .
Reaction conditions : Use ethanol or DMF as solvents under reflux (70–90°C). Catalyze condensation steps with triethylamine or acetic anhydride to enhance yield .
Purification : Monitor via TLC (silica gel, ethyl acetate/hexane) and isolate via column chromatography. Confirm purity (>95%) with HPLC (C18 column, acetonitrile/water gradient) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- Analytical techniques :
NMR : Use H/C NMR to confirm stereochemistry (Z-configuration) and functional groups (e.g., morpholinopropylamino, ester) .
Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak) .
X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
Standardized assays : Re-evaluate IC values under uniform conditions (e.g., cell line specificity, incubation time). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
Structural analogs comparison : Cross-reference activity data with structurally related compounds (Table 1) to identify critical pharmacophores .
Table 1 : Structural analogs and their biological activities
Q. How can computational methods predict binding interactions with biological targets?
- Methodology :
Molecular docking : Use Discovery Studio or AutoDock to model interactions with kinases or GPCRs. Prioritize binding pockets with high hydrogen-bond affinity (e.g., morpholine O with Ser/Thr residues) .
MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes. Analyze RMSD values (<2 Å indicates stable binding) .
Q. What structural features drive its pharmacological activity, and how can SAR guide optimization?
- Key features :
- Naphthofuran core : Essential for π-π stacking with hydrophobic pockets in targets .
- Morpholinopropylamino group : Enhances solubility and mediates H-bonding .
- Optimization strategies :
- Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to improve metabolic stability .
- Replace ethyl ester with methyl to reduce steric hindrance .
Q. How do solvent polarity and temperature affect the Z/E isomer ratio during synthesis?
- Methodology :
Kinetic vs. thermodynamic control : Use polar solvents (DMF) at lower temps (25°C) to favor the Z-isomer (kinetic product). Non-polar solvents (toluene) at reflux favor E-isomers .
Monitoring : Track isomer ratios via H NMR (olefinic proton splitting patterns) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding its cytotoxicity in cancer cell lines?
- Root causes :
- Cell line variability : MDA-MB-231 (triple-negative breast cancer) may show higher sensitivity due to overexpression of target kinases compared to HeLa .
- Assay interference : Redox-active metabolites may artificially inflate MTT assay results; validate via alternative methods (e.g., ATP luminescence) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
